molecular formula C15H13N3O4S2 B2525828 N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 922473-44-7

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2525828
CAS No.: 922473-44-7
M. Wt: 363.41
InChI Key: XIMDCPXLWPSUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as the "wasabi receptor" due to its activation by irritant compounds. It acts as a key sensor for noxious cold, mechanical stimuli, and a wide range of endogenous and exogenous reactive chemicals, making it a prominent target for pain and neurogenic inflammation research. The primary research value of this compound lies in its ability to selectively block TRPA1 channel activity, thereby inhibiting the influx of calcium and sodium ions and the subsequent release of neuropeptides like substance P and CGRP from sensory nerve endings. This mechanism makes it an essential pharmacological tool for investigating the pathophysiological roles of TRPA1 in various disease models, including neuropathic and inflammatory pain , allergic asthma , and visceral hypersensitivity . By utilizing this antagonist, researchers can dissect TRPA1-mediated signaling pathways and validate its therapeutic potential for a broad spectrum of sensory disorders.

Properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-14(12-7-4-9-23-12)16-15-18-17-13(22-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMDCPXLWPSUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the oxadiazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activities. For instance, related oxadiazole derivatives have shown promising results against various cancer cell lines, including human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). The mechanisms of action often involve the inhibition of key enzymes involved in cell growth and proliferation .

Antimicrobial Activity

Compounds similar to N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have demonstrated notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of bacteria and fungi by disrupting their cellular processes .

Anti-inflammatory Effects

The structure of this compound suggests potential as a selective cyclooxygenase (COX) inhibitor. Research into related oxadiazole compounds has revealed their effectiveness in reducing inflammation, making them candidates for treating inflammatory diseases .

Case Studies

  • Antitumor Activity Evaluation
    In a study evaluating various oxadiazole derivatives for anticancer activity, compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting potent antitumor effects. This highlights the potential of this compound as a lead compound for further development .
  • Neuroprotective Effects
    Another study focused on the neuroprotective properties of compounds containing the oxadiazole scaffold. The findings suggested that these compounds could ameliorate cognitive deficits in animal models of Alzheimer's disease, indicating their potential utility in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.

    Materials Science: In electronic applications, the compound’s mechanism involves the transport of charge carriers (electrons or holes) through its conjugated system, enabling its use in electronic devices.

Comparison with Similar Compounds

Oxadiazole Derivatives with Heterocyclic Substituents

Compound 5d ():
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

  • Structural Differences : Replaces thiophene-2-carboxamide with a benzofuran-thioacetamide group.
  • Functional Impact : The bromobenzofuran moiety increases hydrophobicity and steric bulk compared to the phenylsulfonyl-ethyl group in the target compound. The 4-fluorophenyl acetamide may enhance membrane permeability but reduces hydrogen-bonding capacity relative to the thiophene carboxamide .

N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide ():

  • Structural Differences : Substituted with a 3-methoxybenzyl group and arylthioacetamide.
  • Functional Impact : The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing phenylsulfonyl in the target compound. The arylthio group may confer redox activity.
  • Activity : Designed as SIRT2 inhibitors, with IC₅₀ values <10 µM, highlighting the oxadiazole scaffold’s versatility in targeting epigenetic regulators .

Thiadiazole vs. Oxadiazole Carboxamides

5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamides (–4):

  • Structural Differences : Thiadiazole (S in ring) vs. oxadiazole (O in ring).
  • However, oxadiazoles are more metabolically stable due to reduced susceptibility to nucleophilic attack.
  • Synthesis : Thiadiazoles are synthesized via KOH-mediated alkylation (yields >90%), whereas oxadiazoles often require cyclization of hydrazides or thiosemicarbazides .
  • Activity : Thiadiazole derivatives showed moderate antioxidant and antimicrobial activity, suggesting the target compound’s oxadiazole core may offer superior enzyme inhibition .

Isoxazole Carboxamides ()

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide:

  • Structural Differences : Isoxazole (O and N in ring) vs. oxadiazole (two N atoms).
  • Functional Impact: Isoxazoles are less rigid and more prone to ring-opening reactions. The diethylamino group enhances solubility but may reduce target specificity.
  • Synthesis : Requires multi-step oxime formation and cyclization (yields ~70–80%), contrasting with the target compound’s streamlined hydrazide-based routes .

Substituent Effects: Sulfonyl vs. Thio Groups

Ethyl 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate ():

  • Structural Differences : Thioether linkage vs. sulfonyl group in the target compound.
  • Functional Impact : Sulfonyl groups improve stability and acidity (pKa ~1–2 for -SO₂- vs. ~8–10 for -S-), enhancing binding to charged enzyme pockets. Thioethers are more lipophilic but prone to oxidation .

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (, CAS 923436-35-5):

  • Structural Differences : Phenylsulfonylmethyl vs. phenylsulfonylethyl substituent.
  • Functional Impact : The ethyl spacer in the target compound may reduce steric hindrance, allowing better accommodation in enzyme active sites .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituent Bioactivity (IC₅₀ or % Inhibition) Reference
Target Compound 1,3,4-Oxadiazole 2-(Phenylsulfonyl)ethyl N/A (Predicted SIRT2 inhibition)
5d (Benzofuran-oxadiazole) 1,3,4-Oxadiazole 5-Bromobenzofuran Tyrosinase IC₅₀ ~3.2 µM
5-(Methylthio)-thiadiazole 1,3,4-Thiadiazole Methylthio Antioxidant (% Inhibition ~60%)
Isoxazole Carboxamide Isoxazole 5-Methylthiophene N/A (Synthetic focus)

Research Implications

The target compound’s phenylsulfonyl-ethyl group and oxadiazole-thiophene architecture position it as a promising candidate for enzyme inhibition studies, particularly in oncology and neurodegenerative diseases. Comparative data suggest that replacing thioethers with sulfonyl groups enhances stability, while the oxadiazole core offers synthetic flexibility over isoxazoles or thiadiazoles.

Biological Activity

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H13N3O5S
  • Molecular Weight : 347.3 g/mol
  • CAS Number : 922473-68-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Core : The thiophene ring is synthesized from appropriate precursors through cyclization reactions.
  • Introduction of the Oxadiazole Ring : This is achieved via cyclization involving hydrazides and carboxylic acid derivatives.
  • Phenylsulfonyl Group Attachment : The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride.
  • Final Coupling : The final product is obtained by coupling the thiophene core with the oxadiazole and phenylsulfonyl groups under optimized conditions .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by interacting with anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to increased cell death .
  • Case Study Findings : In vitro assays demonstrated that analogous compounds showed IC50 values below 10 μM against various cancer cell lines .
CompoundCell LineIC50 (μM)
Compound AMCF7 (Breast Cancer)25.72 ± 3.95
Compound BU87 (Glioblastoma)45.2 ± 13.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Biofilm Inhibition : Studies have shown that related compounds can inhibit biofilm formation in Gram-positive bacteria such as MRSA at concentrations as low as 12.5 μM .
Bacterial StrainBiofilm Inhibitory Concentration (μM)Inhibition Percentage (%)
E. faecalis12.5>90
MRSA12.5>85

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : This moiety is known for its ability to form stable complexes with metal ions, which may enhance its biological activity.
  • Phenylsulfonyl Group : This group increases solubility and facilitates membrane transport, allowing for better cellular uptake and efficacy against target cells .

Q & A

Basic Characterization Question

  • 1H^1H-/13C^{13}C-NMR : Assigns proton environments (e.g., sulfonyl CH2_2, thiophene protons) and carbon backbone.
  • IR spectroscopy : Confirms amide C=O (1650–1700 cm1^{-1}) and sulfonyl S=O (1150–1350 cm1^{-1}).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 405.08).
    For advanced ambiguity resolution:
  • X-ray crystallography : Resolves 3D conformation but requires high-purity crystals.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How can structure-activity relationship (SAR) studies explain contradictory biological activity data for analogs of this compound?

Advanced SAR Analysis
Discrepancies arise from substituent effects on target binding. For example:

  • Phenylsulfonyl group : Enhances hydrophobicity, improving membrane permeability but reducing solubility.
  • Thiophene vs. thiadiazole cores : Thiophene’s π-conjugation may favor enzyme inhibition (e.g., COX-2), while thiadiazole’s electronegativity alters binding affinity.
    Methodology :
  • Comparative assays : Test analogs with systematic substitutions (e.g., replacing sulfonyl with carbonyl).
  • Molecular docking : Map interactions with targets (e.g., kinases, proteases) to identify critical binding motifs .

What experimental designs are recommended to assess this compound’s enzyme inhibition mechanisms?

Advanced Mechanistic Question

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (on/off rates).
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding forces.
    Case study : A thiadiazole analog showed IC50_{50} = 2.1 µM against LOX via competitive inhibition, validated by Lineweaver-Burk plots .

How can researchers reconcile discrepancies in cytotoxicity data across different cell lines?

Advanced Data Contradiction Analysis
Variability may stem from:

  • Cell line specificity : Differences in transporter expression (e.g., P-gp efflux in MCF-7 vs. HepG2).
  • Metabolic activation : Liver-derived cells (e.g., HepG2) may metabolize the compound into active/inactive forms.
    Resolution strategies :
  • Metabolite profiling : Use LC-MS to identify active derivatives.
  • Co-treatment assays : Combine with metabolic inhibitors (e.g., CYP450 inhibitors) to assess bioactivation pathways .

What computational tools can predict the compound’s pharmacokinetic properties, and how reliable are they?

Q. Advanced Computational Modeling

  • ADMET prediction (SwissADME, pkCSM) : Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • MD simulations : Models binding stability with targets over time (e.g., >50 ns simulations for kinase inhibition).
    Limitations : Predictions may underestimate efflux by ABC transporters or tissue-specific metabolism. Validate with in vitro assays (e.g., Caco-2 permeability) .

How can regioselectivity issues during oxadiazole ring formation be mitigated?

Q. Advanced Synthetic Chemistry

  • Precursor design : Use monosubstituted hydrazides to direct cyclization (e.g., 2-thiophenecarboxylic hydrazide).
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (85% vs. 60%).
  • Protecting groups : Temporarily block reactive sites (e.g., sulfonamide protection with Boc groups) .

What strategies validate target engagement in cellular assays for this compound?

Q. Advanced Mechanistic Validation

  • Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein thermal stability shifts.
  • CRISPR knockouts : Delete putative targets (e.g., HDACs) to assess loss of compound activity.
  • Fluorescent probes : Design analogs with BODIPY tags for live-cell imaging of target colocalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.